![molecular formula C10H20N2O B1593106 (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one CAS No. 909409-91-2](/img/structure/B1593106.png)
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Overview
Description
“®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a piperazine ring, which is known to participate in various chemical reactions, particularly those involving the nitrogen atoms. The presence of the ketone group (C=O) in the propanone part of the molecule also has implications for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to their polar nature .Scientific Research Applications
Catalytic Applications
In the realm of catalysis, compounds structurally related to (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one have been utilized in innovative ways. For instance, tungsten(0)-catalyzed reactions involving propargylic alcohols and secondary cyclic amines, including 1-methylpiperazine, have led to the formation of previously unknown diamines with tetrahydrofuran rings. These reactions highlight the compound's utility in synthesizing complex organic molecules with good yields, showcasing its role in advancing catalytic methodologies (Kocięcka et al., 2018).
Organic Synthesis
The compound has also found applications in organic synthesis, particularly in the synthesis of chalcone derivative compounds. Research has explored its nonlinear optical properties, investigating its behavior under different laser intensities. This work has implications for the development of optical devices, indicating the compound's potential in the creation of materials with specific optical characteristics (Rahulan et al., 2014).
Antimicrobial Activity
Another area of research involves the antimicrobial properties of piperazine derivatives, including those related to the compound . Studies on methylpiperazine and dimethylpiperazine derivatives of chitosan have shown activity against various strains of bacteria, pointing to the compound's relevance in developing new antibacterial agents (Másson et al., 2008).
Molecular Modeling and Analysis
The compound's structure and behavior have been subjects of computational studies as well. Density Functional Theory (DFT) has been applied to study its derivatives, providing insights into their corrosion inhibitory properties. Such studies underscore the importance of the compound in theoretical and computational chemistry, aiding in the design of materials with desired chemical properties (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMVRBLFPBDIN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646539 | |
Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
909409-91-2 | |
Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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